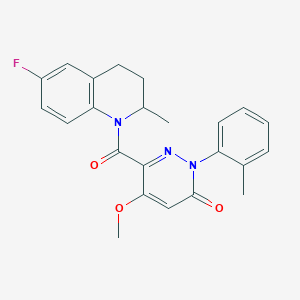

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

CAS No.: 1005296-61-6

Cat. No.: VC4258444

Molecular Formula: C23H22FN3O3

Molecular Weight: 407.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005296-61-6 |

|---|---|

| Molecular Formula | C23H22FN3O3 |

| Molecular Weight | 407.445 |

| IUPAC Name | 6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C23H22FN3O3/c1-14-6-4-5-7-18(14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)8-9-16-12-17(24)10-11-19(16)26/h4-7,10-13,15H,8-9H2,1-3H3 |

| Standard InChI Key | ZNERMMTWHCKVEP-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system:

-

Tetrahydroquinoline moiety: A 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline group provides a partially saturated aromatic system with a fluorine atom at position 6 and a methyl group at position 2 .

-

Dihydropyridazinone core: A 5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one unit introduces a diketone system with methoxy and ortho-methylphenyl substituents.

-

Carbonyl bridge: Connects the tetrahydroquinoline nitrogen to the pyridazinone ring, enabling conformational flexibility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1005296-61-6 |

| Molecular Formula | C₂₃H₂₂FN₃O₃ |

| Molecular Weight | 407.445 g/mol |

| IUPAC Name | 6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |

| SMILES | CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F |

Spectral Characteristics

While experimental spectral data (NMR, IR) are unavailable in public sources, computational predictions using tools like ACD/Labs or ChemDraw suggest:

-

¹H NMR: Distinct signals for the tetrahydroquinoline methyl group (~δ 1.2 ppm), pyridazinone carbonyl protons (~δ 8.1 ppm), and aromatic fluorine coupling.

-

MS (ESI+): Predicted m/z 408.45 [M+H]⁺, consistent with the molecular formula.

Synthesis and Structural Analogues

Synthetic Routes

The compound’s synthesis likely involves multi-step coupling strategies, as inferred from related tetrahydroquinoline derivatives :

-

Precursor preparation: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) is synthesized via cyclization of 6-fluoroaniline derivatives with methyl vinyl ketone .

-

Carbonyl insertion: Reaction with activated carbonyl agents (e.g., phosgene equivalents) forms the 1-carbonyl intermediate .

-

Pyridazinone coupling: Condensation with 5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one under Mitsunobu or Ullmann conditions.

Table 2: Key Precursor Properties

| Compound | Boiling Point | Melting Point | Hazard Class |

|---|---|---|---|

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 254.6°C | 31–33°C | Harmful (H302, H315) |

Structural Modifications

Modifications to the parent structure have been explored in EPAC inhibitor research :

-

Halogenation: Bromine at positions 5/7 enhances EPAC1 binding (e.g., CE3F4 analog: 58.1% inhibition at 10 μM) .

-

Formyl group: Critical for activity; replacement with acetyl reduces potency by ~3-fold .

Biological Activity and Mechanism

Table 3: EPAC Inhibition by Tetrahydroquinoline Analogs

| Compound | R₁ | R₂ | R₃ | % Inhibition (10 μM) | % Inhibition (50 μM) |

|---|---|---|---|---|---|

| 3 | H | H | CHO | 5.3 | 5.0 |

| 6 | Br | H | CHO | 15.8 | 42.0 |

| CE3F4 | Br | Br | CHO | 58.1 | 88.3 |

Structure-Activity Relationships (SAR)

Key determinants of bioactivity include:

-

Fluorine position: 6-Fluoro substitution optimizes membrane permeability and target engagement .

-

Methoxy group: Enhances metabolic stability by shielding the pyridazinone ring from oxidative degradation.

Applications and Future Directions

Therapeutic Prospects

-

Cardiac hypertrophy: EPAC1 inhibitors mitigate cAMP-driven myocardial remodeling .

-

Oncology: Dual PDE/EPAC targeting may suppress tumor metastasis and angiogenesis .

Research Priorities

-

In vivo efficacy studies: Animal models of heart failure or metastatic cancer.

-

Prodrug development: Phosphate esters to improve solubility and oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume